1-Phenylpent-4-en-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylpent-4-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-3-9-11(12)10-7-5-4-6-8-10/h2,4-8,11H,1,3,9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUOUJBBEWZNPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 1 Phenylpent 4 En 1 Amine
Nucleophilic Reactivity and Derivatization Strategies
The primary amine group in 1-phenylpent-4-en-1-amine serves as a key site for nucleophilic reactions, allowing for a variety of derivatization strategies to introduce new functional groups and build more complex molecular architectures.
The formation of an amide bond is a fundamental transformation in organic synthesis, and this compound readily participates in such reactions. The nucleophilic amine can react with various carboxylic acid derivatives, such as acyl chlorides and anhydrides, or directly with carboxylic acids using coupling agents, to yield the corresponding amides. These reactions are significant as the amide functionality is a cornerstone in the structure of many biologically active compounds and synthetic polymers. researchgate.net
A documented example involves the reaction of this compound with trans-cinnamoyl chloride. This reaction proceeds to afford (E)-N-(1-phenylpent-4-en-1-yl)cinnamamide in good yield. umich.edu The general procedure for such a transformation typically involves dissolving the amine in a suitable solvent and adding the acyl chloride. umich.edu The amide products of these reactions can be isolated and purified using standard techniques like column chromatography. researchgate.net The use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) is a common strategy for forming amides directly from carboxylic acids and amines. researchgate.net
Table 1: Amidation Reaction of this compound
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| This compound | trans-Cinnamoyl chloride | (E)-N-(1-phenylpent-4-en-1-yl)cinnamamide | 74% | umich.edu |
The nitrogen atom of this compound can be halogenated, most commonly chlorinated, to form N-haloamines. These N-haloamines are versatile intermediates in organic synthesis. A typical procedure for N-chlorination involves treating the parent amine with a chlorinating agent like N-chlorosuccinimide (NCS) in a dry solvent such as dichloromethane.
For instance, the synthesis of N-chloro-2-methyl-2-phenylpent-4-en-1-amine has been reported by reacting 2-methyl-2-phenylpent-4-en-1-amine with one equivalent of NCS at a reduced temperature. unipd.it This transformation is a key step in the subsequent intramolecular cyclization reactions to form nitrogen-containing heterocycles. unipd.it The resulting N-chloroamine is often used in the next step without extensive purification.
The nucleophilic nature of the amine in this compound allows for its reaction with various electrophilic heterocyclic compounds, leading to the synthesis of more complex and potentially biologically active molecules. These reactions are crucial for the construction of diverse heterocyclic systems. arabjchem.org
While direct examples involving this compound with heterocyclic building blocks are not extensively detailed in the provided search results, the general reactivity pattern of primary amines suggests their utility in this context. For example, primary amines are known to react with activated heterocyclic systems, leading to the formation of new carbon-nitrogen bonds and the construction of fused or substituted heterocycles. arabjchem.orguobaghdad.edu.iqresearchgate.net The versatility of α,β-unsaturated nitriles as intermediates for synthesizing heterocycles highlights the potential for similar reactivity with amines like this compound. arabjchem.org
Intramolecular Cyclization Pathways
The presence of both a nucleophilic amine and a terminal alkene within the same molecule makes this compound an ideal substrate for intramolecular cyclization reactions, providing a powerful strategy for the synthesis of nitrogen-containing heterocycles.
Halogenoaminocyclization is a process where an N-haloamine undergoes an intramolecular cyclization reaction. This method is particularly useful for synthesizing halogenated piperidine (B6355638) derivatives. The process typically begins with the N-halogenation of the alkenylamine, as described in section 3.1.2. The resulting N-haloamine can then be induced to cyclize, often mediated by a catalyst or radical initiator.
A relevant example is the tetrabutylammonium (B224687) iodide (TBAI)-mediated cyclization of N-chloroamines. unipd.it In a related transformation, N-chloro-2,2-diphenylpent-4-en-amine is dissolved in an anhydrous solvent like chloroform, and a catalytic amount of TBAI is added to initiate the cyclization. unipd.it This type of reaction proceeds through a radical mechanism to form a new carbon-halogen and carbon-nitrogen bond, resulting in a substituted piperidine ring system.
Table 2: Halogenoaminocyclization of a Related Alkenylamine
| Starting Material | Reagent | Product | Yield | Reference |
| N-chloro-2,2-diphenylpent-4-en-amine | TBAI (catalyst) | 3-chloro-4-(iodomethyl)-3,3-diphenylpiperidine | 85% | unipd.it |
Intramolecular hydroamination is an atom-economical reaction that involves the addition of the N-H bond of an amine across the double bond of an alkene within the same molecule. uwa.edu.au This process is a direct method for synthesizing cyclic amines and is often catalyzed by various metal complexes. uwa.edu.auclockss.org
The intramolecular hydroamination of aminoalkenes is a versatile method for forming five- and six-membered nitrogen heterocycles. uwa.edu.aursc.org For instance, chiral iridium complexes bearing N-heterocyclic carbene (NHC) ligands have been shown to be effective catalysts for the asymmetric intramolecular hydroamination of unactivated aminoalkenes, producing chiral pyrrolidines and piperidines in high yields and enantioselectivities. rsc.org While a direct example for this compound is not explicitly detailed, the cyclization of a similar substrate, N-benzyl-2-phenylpent-4-en-1-amine, has been studied, indicating the feasibility of this transformation. rsc.org The reaction conditions, such as the choice of catalyst and solvent, can significantly influence the efficiency and selectivity of the cyclization. clockss.orgrsc.org
Table 3: Intramolecular Hydroamination of a Related Aminoalkene
| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |
| N-benzyl-2-phenylpent-4-en-1-amine | Chiral NHC-Iridium Complex | (S)-1-benzyl-2-methyl-5-phenylpyrrolidine | High | High | rsc.org |
Radical Cyclization Processes
Radical cyclization reactions of derivatives of this compound provide a powerful strategy for the synthesis of nitrogen-containing heterocyclic compounds. For instance, N-phenylpent-4-enamides, which can be derived from this compound, undergo copper-catalyzed trifluoromethylthiolation and subsequent radical cyclization. mdpi.comresearchgate.net This process, initiated by an amidyl radical, proceeds via a 5-exo-trig cyclization cascade followed by trifluoromethylthiolation to yield trifluoromethylthio-substituted γ-lactams. mdpi.comresearchgate.net Mechanistic studies indicate that the use of Cu(OAc)₂ is crucial for the efficient generation of the amidyl radical intermediate necessary for the cyclization. mdpi.com The reaction is typically carried out using AgSCF₃ as the trifluoromethylthiolating agent in a mixture of DMSO and water at elevated temperatures. mdpi.comresearchgate.net
The general scheme for this transformation is as follows: Substituted N-phenylpent-4-enamide + AgSCF₃ --(Cu(OAc)₂, K₂S₂O₈, H₂O/DMSO)--> Trifluoromethylthio-substituted γ-lactam mdpi.comresearchgate.net
Table 1: Examples of Trifluoromethylthio-substituted γ-lactams synthesized from N-phenylpent-4-enamides
| Product | Yield | Reference |
|---|---|---|
| 1-phenyl-5-(((trifluoromethyl)thio)methyl)pyrrolidin-2-one | 55% | mdpi.com |
| 1-(4-ethylphenyl)-5-(((trifluoromethyl)thio)methyl)pyrrolidin-2-one | Data not available in source | mdpi.com |
| 1-(3-bromophenyl)-5-(((trifluoromethyl)thio)methyl)pyrrolidin-2-one | Data not available in source | mdpi.com |
Furthermore, the analogous 1-phenylpent-4-enyl-1-oxy radical has been studied, revealing insights into the stereoselectivity of such cyclizations. researchgate.net While the cyclization of the unsubstituted 1-phenylpent-4-enyl-1-oxy radical was found to be non-stereoselective, substitutions on the pentenyl chain can lead to good to excellent stereoselectivities. researchgate.net
Reactions Involving the Alkene Moiety of this compound
The terminal double bond in this compound is a key site for a variety of chemical transformations, including reduction and addition reactions.
Hydrogenation and Selective Reduction Methodologies
While specific studies on the hydrogenation of this compound are not extensively detailed in the provided search results, general principles of alkene hydrogenation can be applied. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere would be expected to reduce the carbon-carbon double bond to yield 1-phenylpentan-1-amine. The conditions for such a reaction would need to be optimized to avoid reduction of the phenyl ring.
Selective reduction of the double bond in the presence of other functional groups is a common challenge in organic synthesis. For related α,β-unsaturated carbonyl compounds, methods using aqueous HI solution have been shown to selectively reduce the double bond. lookchem.com This proceeds through a Michael-type addition of iodide followed by reduction of the resulting C-I bond. lookchem.com While not directly applied to this compound, similar strategies employing soft nucleophiles could potentially achieve selective reduction of the alkene moiety.
Electrophilic and Radical Addition Reactions
The alkene in this compound is susceptible to both electrophilic and radical additions.
Electrophilic Addition: Palladium-catalyzed 1,1-arylamination of terminal alkenes provides a route to functionalized amines. chinesechemsoc.org In a related system, 1-phenylpent-4-en-1-one undergoes a three-component reaction with an aryl iodide and an amine, catalyzed by Pd₂(dba)₃, to afford a branched tertiary amine. chinesechemsoc.org This transformation proceeds via a Heck arylation, followed by metal migration and an aza-1,6-Michael addition. chinesechemsoc.org Applying a similar strategy to this compound or its derivatives could lead to the formation of complex amine structures.
A metal-free, three-component 1,2-carboamination of alkenes with CBr₄ and amines has also been reported. acs.org This tandem process involves an atom transfer radical addition (ATRA), elimination, and nucleophilic substitution to form gem-dibromo compounds. acs.org
Radical Addition: Alkoxyl radical addition to carbon-carbon double bonds has been investigated. researchgate.net The 1-phenylpent-4-enyl-1-oxy radical, for example, undergoes 5-exo-trig ring closure. researchgate.net The reactivity and stereoselectivity of these cyclizations are influenced by substituents on the aromatic ring and the alkene chain. researchgate.net
Furthermore, N-unsubstituted tetrahydroisoquinolines (THIQs) can react with chalcones in a photocatalytic reaction to form N-fused pyrroles. au.dk This reaction is initiated by the formation of an aminium radical-cation from the THIQ. au.dk While not a direct reaction of this compound, it illustrates the potential for radical-mediated C-N and C-C bond formation involving similar amine structures.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-phenylpent-4-enamide |
| Trifluoromethylthio-substituted γ-lactam |
| 1-phenyl-5-(((trifluoromethyl)thio)methyl)pyrrolidin-2-one |
| 1-(4-ethylphenyl)-5-(((trifluoromethyl)thio)methyl)pyrrolidin-2-one |
| 1-(3-bromophenyl)-5-(((trifluoromethyl)thio)methyl)pyrrolidin-2-one |
| 1-phenylpent-4-enyl-1-oxy radical |
| 1-phenylpentan-1-amine |
| 1-phenylpent-4-en-1-one |
| Palladium on carbon |
| Platinum oxide |
| Raney nickel |
| Tetrahydroisoquinoline |
Advanced Spectroscopic and Structural Elucidation of 1 Phenylpent 4 En 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Mechanistic Interrogation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-Phenylpent-4-en-1-amine and its derivatives, ¹H and ¹³C NMR provide definitive information on the chemical environment of each atom.
While direct NMR data for this compound is reported in the literature, specific data from publicly accessible sources is for its derivatives, such as 4-Methyl-N-(1-phenylpent-4-en-1-yl)benzenesulfonamide and 2,2,2-Trifluoro-N-(1-phenylpent-4-en-1-yl)acetamide. umich.edu The synthesis of this compound has been described, with confirmation of its structure by comparison of its ¹H and ¹³C NMR spectra with literature values. uni-oldenburg.de
For the derivative 4-Methyl-N-(1-phenylpent-4-en-1-yl)benzenesulfonamide , the following ¹H NMR data has been reported:
¹H NMR (500 MHz, CDCl₃) δ 7.71 (d, J = 8.0 Hz, 2H), 7.39–7.20 (m, 9H), 7.12–7.02 (m, 2H), 6.95 (d, J = 7.5 Hz, 1H), 4.73–4.70 (m, 1H), 4.01–3.94 (m, 1H), 3.54 (ddd, J = 13.0, 5.5, 3.2 Hz, 1H), 2.78 (ddd, J = 13.0, 10.7, 2.1 Hz, 1H), 2.40 (s, 3H), 1.90-1.86 (m, 2H), 1.68–1.55 (m, 1H), 1.48–1.42 (m, 1H). umich.edu
This data corresponds to a 2.2:1 mixture of diastereomers, with the data presented for the major diastereomer. umich.edu
For the derivative 2,2,2-Trifluoro-N-(1-phenylpent-4-en-1-yl)acetamide , the following spectroscopic data has been reported:
¹H NMR (500 MHz, CDCl₃) δ 7.42–7.32 (m, 2 H), 7.33–7.31 (m, 1 H), 7.29–7.28 (m, 2 H), 6.43 (s, br, 1 H), 5.83−5.76 (m, 1 H), 5.08–4.96 (m, 3 H), 2.13–1.99 (m, 4 H).
¹³C NMR (125 MHz, CDCl₃) δ 156.5, 156.2, 155.9, 139.7, 136.8, 129.0, 128.2, 126.6, 116, 115.8 (q, J = 287.3 Hz), 53.9, 34.5, 30.1. umich.edu
| Compound | Technique | Solvent | Frequency | Chemical Shifts (δ) and Coupling Constants (J) | Reference |
|---|---|---|---|---|---|
| 4-Methyl-N-(1-phenylpent-4-en-1-yl)benzenesulfonamide | ¹H NMR | CDCl₃ | 500 MHz | 7.71 (d, J = 8.0 Hz, 2H), 7.39–7.20 (m, 9H), 7.12–7.02 (m, 2H), 6.95 (d, J = 7.5 Hz, 1H), 4.73–4.70 (m, 1H), 4.01–3.94 (m, 1H), 3.54 (ddd, J = 13.0, 5.5, 3.2 Hz, 1H), 2.78 (ddd, J = 13.0, 10.7, 2.1 Hz, 1H), 2.40 (s, 3H), 1.90-1.86 (m, 2H), 1.68–1.55 (m, 1H), 1.48–1.42 (m, 1H) | umich.edu |
| 2,2,2-Trifluoro-N-(1-phenylpent-4-en-1-yl)acetamide | ¹H NMR | CDCl₃ | 500 MHz | 7.42–7.32 (m, 2 H), 7.33–7.31 (m, 1 H), 7.29–7.28 (m, 2 H), 6.43 (s, br, 1 H), 5.83−5.76 (m, 1 H), 5.08–4.96 (m, 3 H), 2.13–1.99 (m, 4 H) | umich.edu |
| ¹³C NMR | CDCl₃ | 125 MHz | 156.5, 156.2, 155.9, 139.7, 136.8, 129.0, 128.2, 126.6, 116, 115.8 (q, J = 287.3 Hz), 53.9, 34.5, 30.1 |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within a molecule. For this compound and its derivatives, IR spectra reveal key vibrational frequencies corresponding to N-H, C-H, C=C, and aromatic ring bonds.
For the derivative (1S,RS)-N-(tert-Butanesulfinyl)-1-phenylpent-4-en-1-amine , the IR spectrum shows characteristic absorption bands at 3075, 2956, and 1705 cm⁻¹. ua.es The derivative 2,2,2-Trifluoro-N-(1-phenylpent-4-en-1-yl)acetamide exhibits IR absorption bands (film) at 3296, 1696, and 1162 cm⁻¹. umich.edu
| Compound | Technique | Characteristic Absorption Bands (cm⁻¹) | Reference |
|---|---|---|---|
| (1S,RS)-N-(tert-Butanesulfinyl)-1-phenylpent-4-en-1-amine | IR (KBr) | 3075, 2956, 1705 | ua.es |
| 2,2,2-Trifluoro-N-(1-phenylpent-4-en-1-yl)acetamide | IR (film) | 3296, 1696, 1162 | umich.edu |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, enabling the determination of its elemental composition.
| Compound | Ionization Method | Formula | Calculated Mass [M+H]⁺ | Found Mass (m/z) | Reference |
|---|---|---|---|---|---|
| 2,2,2-Trifluoro-N-(1-phenylpent-4-en-1-yl)acetamide | ESI+ | C₁₃H₁₄F₃NO | 258.1100 | 258.1095 | umich.edu |
X-ray Crystallography for Absolute Configuration and Molecular Architecture Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and stereochemistry.
Currently, there is no publicly available X-ray crystal structure for this compound. While crystallographic data for other phenyl-substituted amine derivatives exist, a direct structural analysis of the title compound has not been reported in the searched resources. Such an analysis would be invaluable for unambiguously confirming its absolute configuration and understanding its packing in the crystalline lattice.
Theoretical and Computational Investigations of 1 Phenylpent 4 En 1 Amine Chemistry
Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable in elucidating the reaction mechanisms involving derivatives of 1-phenylpent-4-en-1-amine. These computational approaches allow for the detailed examination of potential energy surfaces, the identification of transition states, and the determination of reaction pathways.
For instance, in the study of intramolecular hydroamination reactions, DFT calculations have been employed to understand the cyclization of aminoalkenes. rsc.org These calculations can help differentiate between various proposed mechanistic pathways, such as those involving oxidative addition/reductive elimination versus olefin insertion into a metal-amide bond. acs.org In the context of cyclization reactions of 1-aryl-5-phenylpent-4-en-2-yn-1-ones, DFT calculations have suggested that the reaction proceeds through the formation of vinyl type dications as key reactive intermediates. researchgate.net This level of mechanistic detail is crucial for optimizing reaction conditions and designing more efficient catalysts.
Furthermore, computational studies have been instrumental in understanding the role of catalysts in promoting specific reactions. For example, in anion-binding catalysis, kinetic and computational studies have provided evidence for an SN2-type reaction mechanism, which helps in expanding the range of substrates that can be activated. harvard.edu These calculations can model the interaction between the catalyst and the substrate, revealing non-covalent interactions that stabilize the transition state leading to the desired product. harvard.edu
The following table summarizes key applications of quantum chemical calculations in elucidating reaction mechanisms for related compounds:
| Reaction Type | Computational Method | Key Findings |
| Intramolecular Hydroamination | DFT | Elucidation of the catalytic cycle, including the identification of the active catalytic species and the turnover-limiting step. rsc.orguwa.edu.au |
| Cyclization of Enynones | DFT | Proposal of a plausible reaction mechanism involving the formation of vinyl type dications as reactive intermediates. researchgate.net |
| Anion-Binding Catalysis | DFT and Kinetic Studies | Evidence for an SN2 mechanism and identification of key catalyst-substrate interactions. harvard.edu |
| Dearomatizing Amination | DFT | Validation of a concerted aza-Prilezhaev-type pathway for the aziridination of alkenes. bris.ac.uk |
Conformational Analysis and Stereochemical Predictions
Conformational analysis and the prediction of stereochemical outcomes are critical aspects of understanding the chemistry of chiral molecules like this compound. Computational methods are extensively used to predict the most stable conformations of reactants, intermediates, and products, which in turn influences the stereoselectivity of a reaction.
Theoretical investigations, often using DFT, can be performed to analyze the potential energy surface of different conformers. researchgate.net This analysis helps in identifying the lowest energy conformations that are most likely to participate in a reaction. For example, in asymmetric catalysis, understanding the conformation of the catalyst-substrate complex is key to predicting the enantiomeric excess of the product. DFT calculations have been used to support hypotheses about why a particular diastereomer or enantiomer is formed preferentially by comparing the energies of different transition state structures.
In the context of peptide synthesis involving related amino acids, single crystal X-ray analysis, complemented by computational studies, has been used to determine the conformation of the molecules in the solid state. rsc.org This information is valuable for designing peptides with specific secondary structures.
Key aspects of conformational analysis and stereochemical prediction include:
Identification of low-energy conformers: Determining the most stable spatial arrangements of the molecule.
Prediction of diastereoselectivity and enantioselectivity: By calculating the energies of the transition states leading to different stereoisomers.
Analysis of non-covalent interactions: Understanding how weak interactions, such as hydrogen bonds and steric effects, influence the preferred conformation and the stereochemical outcome. harvard.edu
Computational Modeling of Catalytic Cycles and Transition State Structures
Computational modeling provides a powerful lens through which to view the entire catalytic cycle of a reaction involving this compound derivatives. This involves mapping out the energy profile of the entire reaction, from the initial binding of the reactants to the catalyst to the final release of the product.
Detailed computational studies have been conducted on various catalytic reactions. For instance, in the enantioselective intramolecular sulfenofunctionalization of alkenes, a comprehensive catalytic cycle was formulated based on kinetic and spectroscopic studies, which was then likely supported and further detailed by computational modeling. nih.gov This cycle identified the resting state of the catalyst and the turnover-limiting and stereodetermining step. nih.gov
The modeling of transition state structures is a particularly crucial component of these investigations. By calculating the geometry and energy of the transition state, chemists can gain a deep understanding of how a catalyst achieves its selectivity. For example, in a study on new meta-terphenyl-derived primary amines in asymmetric catalysis, DFT calculations supported the hypothesis that a substantial steric penalty in one transition state structure leads to the observed stereoselectivity. Similarly, in anion-binding catalysis, computational modeling has shown how a catalyst can preferentially stabilize the pathway to one enantiomer through a network of non-covalent interactions. harvard.edu
The table below illustrates the insights gained from computational modeling of catalytic cycles and transition states for related systems:
| Catalytic System | Key Insights from Modeling |
| Chiral NHC–Iridium Catalysts for Hydroamination | A detailed experimental and computational study provided valuable insights into the mode of action of the catalytic system, pointing to future modifications. rsc.org |
| BINAM-based Phosphoramide Lewis Base for Sulfenofunctionalization | Formulation of a detailed catalytic cycle, including the identification of the active complex and the stereodetermining step. nih.gov |
| meta-Terphenyl-Derived Primary Amines for Asymmetric Catalysis | Identification of steric penalties in minor transition state structures to explain high enantioselectivity. |
| Anion-Binding Catalysts | Demonstration of catalyst-induced stabilization of the transition state for the major enantiomer via non-covalent interactions. harvard.edu |
Applications of 1 Phenylpent 4 En 1 Amine in Contemporary Chemical Research Non Clinical
Versatile Building Block in the Synthesis of Complex Organic Scaffolds
1-Phenylpent-4-en-1-amine is a key starting material for the synthesis of various intricate organic structures, particularly nitrogen-containing heterocycles like pyrrolidines and piperidines. These structural motifs are prevalent in many biologically active natural products and synthetic compounds.
Researchers have developed methodologies for the stereocontrolled synthesis of substituted pyrrolidines from acyclic precursors like this compound. researchgate.net One such method involves a tandem cationic cyclization-aziridinium ion formation-nucleophilic ring opening sequence. researchgate.net This process allows for the creation of a diverse range of substituted pyrrolidines with a high degree of stereocontrol. The intermediate bicyclic aziridinium (B1262131) ions are stable enough to be isolated and have had their structures confirmed by X-ray crystallography. researchgate.net
Another significant application is in the intramolecular hydroamination of aminoalkenes. Chiral, cationic NHC-iridium complexes have been shown to be highly effective catalysts for the intramolecular hydroamination of unactivated aminoalkenes, including derivatives of this compound. rsc.orgresearchgate.net This reaction leads to the formation of 5- and 6-membered N-heterocycles in excellent optical purity and tolerates a variety of functional groups. rsc.orgresearchgate.net For instance, the cyclization of N-benzyl-2-phenylpent-4-en-1-amine using these catalysts produces the corresponding pyrrolidine (B122466) derivative with high yield and enantioselectivity. rsc.org However, the parent N-benzyl-pent-4-en-1-amine has shown to be less successful, requiring more forceful conditions and resulting in negligible enantioselectivity. rsc.org
The Petasis reaction, a multicomponent reaction, also utilizes derivatives of this compound to construct highly functionalized amines. nih.govacs.org This reaction, often followed by intramolecular cyclizations like the Diels-Alder reaction or ring-closing metathesis, provides access to novel polycyclic scaffolds with significant sp3-character and multiple stereogenic centers. nih.gov For example, the reaction of N-allyl-N-(2-furylmethyl) amine with 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol and phenylboronic acid yields (1R,2R)-1-(Allyl(furan-2-ylmethyl)amino)-1-phenylpent-4-en-2-ol, a complex molecule synthesized in a single step. nih.govacs.org
| Reaction Type | Precursor | Key Reagents/Catalysts | Product Scaffold | Reference |
|---|---|---|---|---|
| Tandem Cationic Cyclization | 1-Phenyl-4-pentenylamines | NIS (N-Iodosuccinimide) | Substituted Pyrrolidines | researchgate.net |
| Intramolecular Hydroamination | N-benzyl-2-phenylpent-4-en-1-amine | Chiral NHC-Iridium Complexes | Chiral Pyrrolidines | rsc.org |
| Petasis Reaction Sequence | N-allyl-N-(2-furylmethyl) amine | Phenylboronic acid, Dioxolane derivative | Polycyclic Amines | nih.govacs.org |
Precursor in Ligand Design and Chiral Catalyst Development for Asymmetric Transformations
The development of efficient and selective chiral ligands and catalysts is a cornerstone of asymmetric synthesis. This compound and its derivatives are valuable precursors in this field due to their inherent chirality and the presence of a coordinating amine group.
The design of new axially chiral biphenyl (B1667301) ligands and catalysts has been a significant area of research. researchgate.netnih.gov These ligands, often derived from biphenyldiols, can be fine-tuned by modifying substituent groups to enhance their efficiency in asymmetric catalytic reactions. researchgate.netnih.gov While direct use of this compound in these specific published examples is not detailed, its structural motifs are relevant to the broader class of chiral amines used in creating such ligands. The principle of adjusting steric and electronic properties of ligands to improve enantioselectivity is a key takeaway from this research. researchgate.netnih.gov
Chiral primary amines bearing bulky groups have been shown to be effective catalysts in asymmetric reactions like α-hydroxylation and α-fluorination of α-branched aldehydes. These reactions produce products with high yields and exceptional enantioselectivities. The development of dual catalyst systems, often involving a chiral primary aminothiourea, highlights the importance of cooperative catalysis in achieving high enantioselectivity in reactions such as [5+2] pyrylium (B1242799) cycloadditions.
In the context of intramolecular hydroamination, chiral NHC-iridium complexes serve as highly effective catalysts. rsc.orgresearchgate.net The design and synthesis of these catalysts are crucial for the successful asymmetric cyclization of aminoalkenes like derivatives of this compound. rsc.org The interaction between the chiral ligand on the iridium center and the substrate dictates the stereochemical outcome of the reaction, leading to the formation of enantioenriched pyrrolidines. rsc.org
| Catalyst/Ligand Type | Application | Key Feature | Reference |
|---|---|---|---|
| Axially Chiral Biphenyl Ligands | Asymmetric Additions, Cycloadditions | Adjustable steric and electronic properties | researchgate.netnih.gov |
| Chiral Primary Amines | Asymmetric Aldehyde Functionalization | Bulky substituents enhancing enantioselectivity | |
| Chiral NHC-Iridium Complexes | Asymmetric Intramolecular Hydroamination | High activity and enantioselectivity for aminoalkene cyclization | rsc.orgresearchgate.net |
Utility in the Design and Synthesis of Novel Materials
The versatility of this compound extends to the synthesis of novel materials with specific properties. Its ability to be incorporated into larger molecular frameworks makes it a useful component in materials science.
One area of application is the synthesis of functionalized polymers. The terminal alkene group of this compound can participate in polymerization reactions, while the phenyl and amine groups can be modified to impart desired properties to the resulting material. While specific examples focusing solely on this compound are not extensively detailed in the provided context, the principles of using functional monomers are well-established in polymer chemistry.
The synthesis of complex, sp3-rich polycyclic small molecules is another relevant application. nih.gov These types of molecules are of interest in medicinal chemistry and chemical biology due to their three-dimensional structures which can lead to more specific interactions with biological targets. rsc.org The use of this compound derivatives in multicomponent reactions, such as the Petasis reaction, allows for the rapid construction of diverse and complex molecular scaffolds that can be considered novel materials for screening libraries. nih.govacs.org
Furthermore, the ability to create highly substituted aminobicyclo[4.3.0]nonanes through one-pot multi-bond forming processes highlights the utility of related structures in generating molecular complexity. rsc.org These sp3-rich compounds are seen as valuable replacements for traditional sp2-rich aromatic compounds in the search for new lead compounds in drug discovery. rsc.org
Role in the Development of Chemical Probes and Synthetic Reagents
Chemical probes are essential tools for studying biological processes, and the development of novel synthetic reagents is crucial for advancing chemical synthesis. This compound and its derivatives play a role in both of these areas.
The synthesis of functionalized pyrrolidines, which can be achieved from this compound, is of significant interest as the pyrrolidine scaffold is found in many potential drug candidates. diva-portal.org The development of simple, fast, and inexpensive synthetic routes to these compounds is a key goal. diva-portal.org These molecules can then be used as chemical probes to investigate biological pathways.
Derivatives of this compound are also used in the synthesis of other valuable reagents. For instance, the related compound 1-phenylpent-4-en-1-one can be used to synthesize β-keto arylthioethers through an aryne-induced diva-portal.orgumich.edu Stevens rearrangement. acs.org These products can then be converted into other useful heterocycles like furans, pyrroles, and pyridazines. acs.org
Future Directions and Emerging Research Avenues for 1 Phenylpent 4 En 1 Amine Chemistry
Innovation in Highly Efficient and Selective Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure 1-phenylpent-4-en-1-amine is a critical goal, as the biological activity of many chiral amines is stereospecific. Future research is intensely focused on creating more efficient and highly selective asymmetric methods to produce single enantiomers of this compound and its derivatives.
A significant area of innovation is the application of biocatalysis. Engineered transaminases, for example, have shown great promise in the asymmetric synthesis of chiral amines from their corresponding ketones with high enantiomeric excess and conversion rates. This enzymatic approach offers a green and highly selective alternative to traditional chemical methods. Another avenue is the kinetic resolution of racemic mixtures using enzymes like lipases, which can selectively acylate one enantiomer, allowing for the separation of the two. beilstein-journals.orgnih.gov
In the realm of traditional organic catalysis, the development of novel chiral catalysts for asymmetric reactions is a continuing priority. For instance, iridium-N,P ligand complexes are being explored for the asymmetric hydrogenation of challenging substrates, a strategy that could be adapted for the synthesis of chiral amines like this compound. diva-portal.org Similarly, copper-catalyzed asymmetric 1,4-addition reactions, which have proven effective for creating all-carbon benzylic quaternary stereocenters, could be applied to precursors of this compound. rug.nl The use of chiral phosphoric acids as catalysts in the asymmetric allylation of imines also represents a promising frontier for accessing enantioenriched homoallylic amines. beilstein-journals.orgnih.gov
Table 1: Emerging Asymmetric Synthetic Methodologies
| Methodology | Catalyst/Enzyme Type | Potential Advantages |
| Asymmetric Reductive Amination | Chiral Iridium-N,P Complexes | High efficiency and enantioselectivity for challenging substrates. diva-portal.org |
| Enzymatic Kinetic Resolution | Lipases | Mild reaction conditions, high enantioselectivity. beilstein-journals.orgnih.gov |
| Asymmetric 1,4-Addition | Chiral Copper Complexes | Formation of complex stereocenters with high control. rug.nl |
| Asymmetric Allylation | Chiral Phosphoric Acids | Access to enantioenriched homoallylic amines. beilstein-journals.orgnih.gov |
Discovery of Unexplored Reactivity Patterns and Chemical Transformations
The dual functionality of this compound, with its primary amine and terminal alkene, provides a rich playground for discovering new chemical reactions. A key focus of future research is to uncover and exploit novel reactivity patterns to synthesize complex and valuable molecules.
One exciting prospect is the use of the terminal alkene in radical-based transformations. For example, photoredox catalysis can enable the radical allylation of imines with butadiene, offering a new route to homoallylic amines. dlut.edu.cnnih.gov This metal-free approach expands the toolkit for C-C bond formation and the synthesis of complex amines. dlut.edu.cnnih.gov Another innovative strategy involves the photocatalytic aroylation of unactivated alkenes, which could be applied to derivatives of this compound to create β-functionalized diketones, versatile precursors for various carbo- and heterocycles. nih.gov
Intramolecular reactions of this compound derivatives are also a promising area. For instance, palladium-catalyzed cascade reactions involving alkene carboamination followed by a Diels-Alder reaction can lead to the rapid construction of complex polycyclic nitrogen heterocycles with high stereocontrol. umich.edu Furthermore, intramolecular hydroamination catalyzed by chiral iridium complexes offers a direct pathway to valuable N-heterocycles like pyrrolidines and piperidines. rsc.org
Integration with Advanced and Sustainable Catalytic Systems
The push towards greener and more sustainable chemical manufacturing is a major driver of innovation in the synthesis and transformation of this compound. Researchers are actively exploring the use of advanced catalytic systems that minimize waste and environmental impact.
A significant trend is the move towards using earth-abundant metal catalysts, such as manganese, as alternatives to precious metals. udg.edu These catalysts are being developed for a range of transformations, including the synthesis of amides from alcohols and amines, which could be relevant for derivatizing this compound. udg.edu The broader field of sustainable amine synthesis is also seeing significant progress, with a focus on developing heterogeneous catalysts for the amination of bio-based feedstocks. researchgate.netrsc.org
The use of deep eutectic solvents (DESs) as environmentally benign alternatives to traditional organic solvents is another emerging area. mdpi.com DESs can act as both the solvent and a cocatalyst in amination reactions, often leading to improved yields and simplified product isolation. mdpi.com Furthermore, photoredox catalysis, which utilizes visible light to drive chemical reactions, offers a mild and sustainable approach for various transformations, including the allylation of imines. sioc.ac.cn
Computational-Assisted Design and Prediction of Novel this compound Transformations
Computational chemistry and machine learning are becoming increasingly powerful tools for accelerating the discovery and optimization of new chemical reactions involving this compound.
Density Functional Theory (DFT) is being employed to gain detailed mechanistic insights into catalytic cycles. For example, DFT studies have been used to understand the stereoselectivity in imine reductase-catalyzed reactions, guiding the computational design of enzymes with reversed stereoselectivity and enhanced stability. rsc.org Such computational approaches can be applied to predict the outcomes of reactions involving this compound and to design novel catalysts with improved performance. rsc.org
Machine learning algorithms are also being developed to predict the properties and reactivity of molecules. For instance, machine learning models trained on DFT data can rapidly screen large chemical spaces to identify promising candidates for applications like direct air capture, a field where amine functionalized materials are crucial. arxiv.org A chemoinformatics approach has even been used to map the vast landscape of possible chemical transformations between amines and carboxylic acids, providing a systematic way to explore new reaction pathways. researchgate.netchemistryworld.com These computational tools will undoubtedly play a pivotal role in designing novel transformations and applications for this compound and its derivatives.
Table 2: Computationally Explored Transformations
| Transformation Type | Computational Method | Key Insights |
| Amide Synthesis | Density Functional Theory (DFT) | Unveiling the mechanism of base-metal-catalyzed amide formation. udg.edu |
| Asymmetric Reduction | DFT and Molecular Modeling | Understanding and reversing stereoselectivity in imine reductases. rsc.org |
| Reaction Discovery | Chemoinformatics | Mapping the landscape of possible amine-acid transformations. researchgate.netchemistryworld.com |
| Materials Design | Machine Learning | Accelerating the discovery of amine-based materials for CO2 capture. arxiv.org |
Q & A
Q. What interdisciplinary methods validate the biological activity of this compound derivatives?
- Methodology : Combine synthetic chemistry with in silico docking (AutoDock Vina) to predict binding affinities. Validate via in vitro assays (e.g., enzyme inhibition) and cross-reference with structural analogs in PubChem .
Tables for Key Data
| Property | Method | Reference |
|---|---|---|
| Melting Point | DSC Analysis | |
| LogP (Partition Coefficient) | Reverse-phase HPLC | |
| pKa | Potentiometric Titration | |
| Crystal Structure | SHELXL Refinement (XRD) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
